2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one
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Overview
Description
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one is a heterocyclic compound that contains an oxadiazole ringThe presence of the oxadiazole ring imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Similar in structure but may have different substituents, leading to variations in biological activity.
1,3,4-Oxadiazole: Another isomer with distinct chemical and biological properties.
Thiazoles: Compounds with a similar heterocyclic structure but containing sulfur instead of oxygen, exhibiting different biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
CAS No. |
65696-83-5 |
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Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethanone |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-12(7-9-13)16-18-15(21-19-16)10-14(20)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
INLLOSOLPJOHQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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